molecular formula C26H16Cl2O2 B14636658 ([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone] CAS No. 54626-89-0

([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]

Cat. No.: B14636658
CAS No.: 54626-89-0
M. Wt: 431.3 g/mol
InChI Key: AXMHKSSVDDGXEI-UHFFFAOYSA-N
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Description

([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone]: is an organic compound characterized by its biphenyl core structure with two 4-chlorophenyl groups attached to each phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone] typically involves the reaction of biphenyl with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through a Friedel-Crafts acylation mechanism, where the biphenyl acts as the nucleophile, attacking the carbonyl carbon of the 4-chlorobenzoyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone] follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This may involve the use of continuous flow reactors, higher temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents such as nitro groups (NO2) or amino groups (NH2) using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), amination using ammonia (NH3) or amines.

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or amino derivatives.

Scientific Research Applications

Chemistry: ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone] is used as a building block in organic synthesis, particularly in the development of novel organic materials and polymers.

Medicine: In medicinal chemistry, ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone] is investigated for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.

Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone] involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

    Biphenyl: A simpler analog with a similar biphenyl core structure but lacking the 4-chlorophenyl groups.

    4,4’-Dichlorobiphenyl: A related compound with chlorine atoms attached to the biphenyl core.

    4,4’-Dibromobiphenyl: Another analog with bromine atoms instead of chlorine.

Uniqueness: ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-chlorophenyl)methanone] is unique due to the presence of both biphenyl and 4-chlorophenyl groups, which confer distinct chemical and physical properties, making it suitable for specific applications in various fields.

Properties

CAS No.

54626-89-0

Molecular Formula

C26H16Cl2O2

Molecular Weight

431.3 g/mol

IUPAC Name

[4-[4-(4-chlorobenzoyl)phenyl]phenyl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C26H16Cl2O2/c27-23-13-9-21(10-14-23)25(29)19-5-1-17(2-6-19)18-3-7-20(8-4-18)26(30)22-11-15-24(28)16-12-22/h1-16H

InChI Key

AXMHKSSVDDGXEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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